N-(4-acetylphenyl)naphthalene-2-sulfonamide

HDAC inhibitor synthesis regioselective bromination medicinal chemistry

N-(4-acetylphenyl)naphthalene-2-sulfonamide (CAS 324067-56-3) is a synthetic sulfonamide hybrid bearing a 4-acetylphenyl group attached to a naphthalene-2-sulfonamide core. It belongs to the arylsulfonamide class, a privileged scaffold in medicinal chemistry associated with histone deacetylase (HDAC) inhibition, carbonic anhydrase inhibition, and STAT3 modulation.

Molecular Formula C18H15NO3S
Molecular Weight 325.38
CAS No. 324067-56-3
Cat. No. B2382177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)naphthalene-2-sulfonamide
CAS324067-56-3
Molecular FormulaC18H15NO3S
Molecular Weight325.38
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3
InChIKeyINNVPZLZBYHZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)naphthalene-2-sulfonamide (CAS 324067-56-3): Compound Class, Physicochemical Identity, and Procurement-Relevant Profile


N-(4-acetylphenyl)naphthalene-2-sulfonamide (CAS 324067-56-3) is a synthetic sulfonamide hybrid bearing a 4-acetylphenyl group attached to a naphthalene-2-sulfonamide core. It belongs to the arylsulfonamide class, a privileged scaffold in medicinal chemistry associated with histone deacetylase (HDAC) inhibition, carbonic anhydrase inhibition, and STAT3 modulation . The compound is documented as a key synthetic intermediate in the preparation of multicyclic HDAC inhibitor candidates, as disclosed in patent US20060030543A1 [1]. Its physicochemical profile—molecular weight 325.4 g/mol, cLogP 3.69, and topological polar surface area 72 Ų —places it within favorable drug-like property space. The presence of both the acetyl carbonyl and the sulfonamide NH groups enables intramolecular hydrogen bonding, contributing to conformational restriction that can affect membrane permeability and target binding .

Why Generic Naphthalenesulfonamide or Acetylphenyl-Sulfonamide Analogs Cannot Substitute for N-(4-acetylphenyl)naphthalene-2-sulfonamide (CAS 324067-56-3) in Research Procurement


The combination of the naphthalene-2-sulfonamide core and the para-acetylphenyl substituent creates a unique pharmacophore that cannot be recapitulated by simple interchange with either the regioisomeric 6-acetylnaphthalene-2-sulfonamide series or the monocyclic N-(4-acetylphenyl)benzenesulfonamide analogs. In the 6-acetylnaphthalene-2-sulfonamide hybrids, the acetyl group is positioned on the naphthalene ring, directing electronic effects into the polycyclic system and yielding a distinct structure-activity relationship (SAR) for STAT3 and topoisomerase inhibition [1]. In contrast, in N-(4-acetylphenyl)naphthalene-2-sulfonamide, the acetyl group resides on the N-phenyl ring, where it serves as a synthetic handle for selective α-bromination and subsequent elaboration into thioester-linked HDAC inhibitor candidates—a transformation documented in US20060030543A1 that is not accessible to the 6-acetyl isomer [2]. Furthermore, replacing the naphthalene core with a simpler benzene ring (as in N-(4-acetylphenyl)benzenesulfonamide) reduces the hydrophobic surface area available for target binding and alters the conformational landscape, as evidenced by crystallographic studies showing distinct conformer populations in the benzene analog series [3]. These structural differences translate into divergent biological activity profiles that make generic substitution scientifically unsound for target-specific studies.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)naphthalene-2-sulfonamide (CAS 324067-56-3) Against Closest Analogs


Synthetic Handle Differentiation: Regioselective α-Bromination at the 4-Acetylphenyl Group Enables HDAC Inhibitor Elaboration Not Accessible with 6-Acetylnaphthalene Isomers

In US20060030543A1, N-(4-acetylphenyl)naphthalene-2-sulfonamide (referred to as Naphthalene-2-sulfonic acid (4-acetyl-phenyl)-amide) is converted to its α-bromoacetyl derivative using phenyltrimethylammonium tribromide (PTT) in THF, and further elaborated to thioacetic acid S-{2-[4-(naphthalene-2-sulfonylamino)-phenyl]-2-oxo-ethyl} ester [1]. This regioselective bromination at the acetyl methyl group is enabled by the para-acetylphenyl substitution pattern. The 6-acetylnaphthalene-2-sulfonamide isomer would place the reactive acetyl group on the naphthalene ring, altering the electronic environment and potentially compromising regioselectivity or yield [2]. The patent reports a 62% isolated yield for the parent sulfonamide after recrystallization, with LC-MS confirmation (ES+: 326 [MH]+ m/e) [1]. This synthetic utility as a site-selective intermediate is a concrete, measurable differentiation not shared by regioisomeric or monocyclic analogs.

HDAC inhibitor synthesis regioselective bromination medicinal chemistry

Regioisomeric Acetyl Positioning Drives Divergent Biological Target Engagement: STAT3 vs. HDAC Pathway Differentiation

The RSC Advances paper (2025) reports that 6-acetylnaphthalene-2-sulfonamide hybrids (compounds 5b and 5e) potently inhibit STAT3 phosphorylation with IC50 values of 3.59 μM and 3.01 μM, respectively, compared to the reference inhibitor cryptotanshinone (IC50 = 3.52 μM) [1]. These compounds also exhibit cytotoxicity against MCF7 breast cancer cells with IC50 values of 40.08 μM (5b) and 43.13 μM (5e), and demonstrate antibacterial activity via topoisomerase IV inhibition (5b IC50 = 5.3 μg/mL vs. norfloxacin IC50 = 8.24 μg/mL) [1]. In contrast, N-(4-acetylphenyl)naphthalene-2-sulfonamide—bearing the acetyl group on the N-phenyl ring rather than the naphthalene core—was selected in US20060030543A1 as a precursor for HDAC-targeted inhibitors, implying a distinct target engagement profile [2]. The relocation of the acetyl group from the naphthalene 6-position to the N-phenyl 4-position fundamentally alters the electronic distribution: the 6-acetyl isomer directs electron withdrawal into the naphthalene system (affecting STAT3 binding), while the 4-acetylphenyl isomer positions the carbonyl distal to the naphthalene, potentially favoring HDAC zinc-binding group interactions [1][2].

STAT3 inhibition HDAC inhibition regioisomer SAR

Naphthalene vs. Benzene Sulfonamide Scaffold: Hydrophobic Surface Area and Carbonic Anhydrase Inhibition Profile Differentiation

The naphthalene-2-sulfonamide core provides a larger hydrophobic surface area than the corresponding benzenesulfonamide, directly impacting enzyme binding. A comparative carbonic anhydrase inhibition study reported Ki values for naphthalene-2-sulfonamide and benzenesulfonamide against sheep kidney carbonic anhydrase: both compounds fell within an overall Ki range of 1.348–69.31 μM across nine sulfonamides tested [1]. While the Ki values for these two specific compounds were not individually resolved in the abstract, the study demonstrates that the naphthalene scaffold is accommodated within the carbonic anhydrase active site, with the expanded polycyclic system enabling interactions beyond those available to the monocyclic benzene analog [1]. Crystallographic evidence (PDB 6t81) confirms that 2-naphthalenesulfonamide binds human carbonic anhydrase II, with the naphthalene ring occupying a hydrophobic pocket adjacent to the zinc-binding sulfonamide group [2]. The computed physicochemical differentiation is also quantifiable: N-(4-acetylphenyl)naphthalene-2-sulfonamide has cLogP of 3.69 and PSA of 72 Ų , compared to the simpler N-(4-acetylphenyl)benzenesulfonamide which has a lower cLogP (~2.0–2.5 estimated) and similar PSA, resulting in a higher lipophilic ligand efficiency (LLE) potential for the naphthalene analog in hydrophobic target pockets.

carbonic anhydrase inhibition scaffold comparison hydrophobic binding

Polypharmacology Screening Fingerprint: Multi-Target Activity Profile Across PubChem BioAssays Differentiates from Target-Specific Sulfonamide Analogs

N-(4-acetylphenyl)naphthalene-2-sulfonamide has been tested across multiple PubChem BioAssay panels, revealing a polypharmacology profile that distinguishes it from more target-selective sulfonamide analogs. According to ChemSrc bioassay records, this compound was evaluated in at least five distinct high-throughput screening campaigns: (1) a cell-based assay for RGS4 regulator activation (Johns Hopkins Ion Channel Center, AID 463111); (2) a luminescence-based mu-opioid receptor agonist screen (Scripps Research Institute, AID 504326); (3) a QFRET-based ADAM17 exosite inhibitor screen (Scripps, AID 720648); (4) a fluorescence-based muscarinic M1 receptor agonist screen (Scripps, AID 588814); and (5) a uHTS screen for unfolded protein response activators (Burnham Center, AID 463104) . In contrast, related N-(4-acetylphenyl)benzenesulfonamide analogs are primarily reported in the context of chalcone-derived cytotoxicity screening against SF-295, HCT-8, and MDA-MB-435 cancer cell lines, with a narrower target annotation profile [1]. The breadth of assay targets for the naphthalene derivative—spanning GPCRs, proteases, and stress response pathways—indicates a more diverse biological recognition profile than the benzene analog, likely attributable to the expanded aromatic surface of the naphthalene core enabling promiscuous protein binding.

polypharmacology high-throughput screening target engagement profiling

Drug-Likeness and Permeability Parameter Differentiation: Rule-of-Five Compliance and BBB Penetration Potential vs. Heavier Naphthalene Derivatives

Predicted physicochemical parameters place N-(4-acetylphenyl)naphthalene-2-sulfonamide within favorable drug-like space while offering differentiated properties compared to both simpler and more complex analogs. The compound has molecular weight 325.4 g/mol, cLogP 3.69, hydrogen bond acceptors 4, hydrogen bond donors 1, rotatable bonds 4, and zero Rule-of-Five violations . The ACD/BCF (bioconcentration factor) is predicted at 280.34 (pH 5.5) and 203.59 (pH 7.4) . Compared to the 6-acetylnaphthalene-2-sulfonamide derivatives reported in the RSC Advances paper (which bear additional heteroaryl substituents and reach molecular weights of 400–500+ Da), the target compound is considerably smaller and more ligand-efficient [1]. Compared to N-(4-acetylphenyl)benzenesulfonamide (MW ~275, cLogP ~2.5 estimated), the naphthalene analog gains ~50 Da and ~1.2 log units of lipophilicity while remaining within oral drug-like space . The acetyl group provides a hydrogen bond acceptor that can participate in intramolecular H-bonding with the sulfonamide NH, a feature that can enhance membrane permeability by masking polar surface area, as noted for ortho-acetyl sulfonamide analogs .

drug-likeness ADME prediction physicochemical profiling

Optimal Research and Procurement Application Scenarios for N-(4-acetylphenyl)naphthalene-2-sulfonamide (CAS 324067-56-3)


HDAC Inhibitor Medicinal Chemistry: Use as a Validated Synthetic Intermediate for Thioester-Linked HDAC Candidate Libraries

Based on the synthetic protocol in US20060030543A1 [1], N-(4-acetylphenyl)naphthalene-2-sulfonamide is the defined starting material for generating α-bromoacetyl derivatives that are subsequently converted to thioester-linked HDAC inhibitors. Procurement of this specific intermediate—rather than the 6-acetylnaphthalene isomer or the benzene analog—ensures synthetic fidelity to the patented route, enabling reproducible access to the claimed chemotype. The reported 62% yield and LC-MS characterization provide quality benchmarks for incoming material acceptance. This scenario is directly supported by the synthetic differentiation evidence in Section 3, Evidence Item 1.

Scaffold-Hopping and Selectivity Profiling: Head-to-Head Comparison of Naphthalene vs. Benzene Sulfonamide Cores in Carbonic Anhydrase or HDAC Assays

The naphthalene scaffold confers a ~1.2–1.7 log unit increase in cLogP relative to the benzene analog , altering target pocket occupancy as confirmed by the CA II co-crystal structure (PDB 6t81) [2]. Researchers comparing sulfonamide cores can use this compound alongside N-(4-acetylphenyl)benzenesulfonamide to quantify the contribution of the naphthalene hydrophobic surface to binding affinity and isoform selectivity. This application is directly supported by the scaffold comparison evidence in Section 3, Evidence Item 3.

Polypharmacology-Focused Phenotypic Screening: A Multi-Target-Annotated Naphthalenesulfonamide Probe for Hit Identification

The compound's PubChem BioAssay annotation across RGS4, mu-opioid, ADAM17, M1, and UPR targets makes it a suitable probe for phenotypic screens where polypharmacology is desired or for computational target prediction model validation. Its broader target engagement profile, relative to the primarily cytotoxicity-focused benzene analog [3], provides richer annotation for machine learning-based target deconvolution. This scenario is directly supported by the screening profile evidence in Section 3, Evidence Item 4.

Fragment-Based Lead Discovery: A Rule-of-Five-Compliant Naphthalenesulfonamide Fragment for Elaboration

With zero Rule-of-Five violations, moderate molecular weight (325.4 Da), and balanced lipophilicity (cLogP 3.69) , this compound occupies an attractive fragment-to-lead space. Compared to the more elaborated 6-acetylnaphthalene-2-sulfonamide hybrids (MW > 400 Da, potentially higher Rule-of-Five violation risk) [4], this compound offers superior ligand efficiency and more room for chemical elaboration without breaching drug-likeness thresholds. This application is directly supported by the physicochemical profiling evidence in Section 3, Evidence Item 5.

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